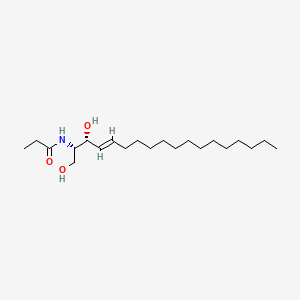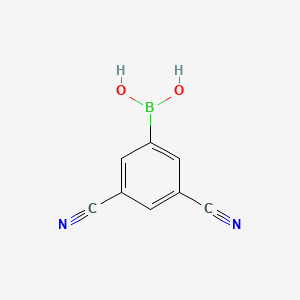
(3,5-Dicyanophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3,5-Dicyanophenyl)boronic acid” is a fine chemical that can be used as a versatile building block in the synthesis of other compounds . It has been identified as a useful intermediate and research chemical .
Synthesis Analysis
The Suzuki–Miyaura cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is important for the synthesis of many inhibitors of serine proteases . The reactivity of boronic acid derived from aniline was illustrated by the synthesis of the red fluorophore, a xanthene analog .Molecular Structure Analysis
The molecular formula of “(3,5-Dicyanophenyl)boronic acid” is C8H5BN2O2 . Its average mass is 171.949 Da and its monoisotopic mass is 172.044403 Da .Chemical Reactions Analysis
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .Physical And Chemical Properties Analysis
“(3,5-Dicyanophenyl)boronic acid” has a molecular weight of 171.95 g/mol . It has a boiling point of 380.6 °C and a flash point of 184.0 °C . It should be stored at 2°C - 8°C .科学的研究の応用
Cross-Coupling Reactions
While not directly related to (3,5-Dicyanophenyl)boronic acid, it’s worth mentioning that boronic acids are essential in Suzuki–Miyaura cross-coupling reactions. These reactions allow the formation of carbon–carbon bonds, enabling the synthesis of complex organic molecules .
Boronic acids for sensing and other applications - a mini-review of papers published in 2013
作用機序
Target of Action
(3,5-Dicyanophenyl)boronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, (3,5-Dicyanophenyl)boronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, contributing to the success of the SM coupling reaction .
Biochemical Pathways
The primary biochemical pathway affected by (3,5-Dicyanophenyl)boronic acid is the SM coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that boronic acids are generally stable, readily prepared, and environmentally benign , which may influence their bioavailability.
Result of Action
The primary result of the action of (3,5-Dicyanophenyl)boronic acid is the formation of carbon-carbon bonds via the SM coupling reaction . This leads to the synthesis of a variety of organic compounds . On a molecular and cellular level, this can result in significant changes, depending on the specific compounds synthesized.
Action Environment
The action of (3,5-Dicyanophenyl)boronic acid can be influenced by various environmental factors. For example, certain boronic acids, including (3,5-Dicyanophenyl)boronic acid, are known to be stable and easy to handle . Some boronic acids can decompose in air , which could potentially affect the efficacy and stability of (3,5-Dicyanophenyl)boronic acid.
Safety and Hazards
While specific safety and hazards information for “(3,5-Dicyanophenyl)boronic acid” is not available, general precautions for handling boronic acids include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the substance in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .
特性
IUPAC Name |
(3,5-dicyanophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BN2O2/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,12-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHAOCLTPNZEFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C#N)C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dicyanophenyl)boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

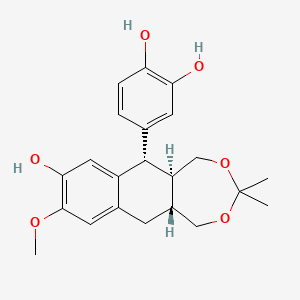

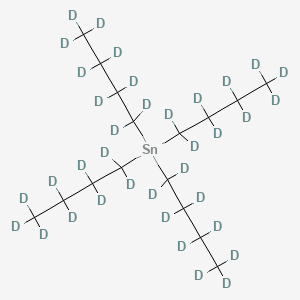

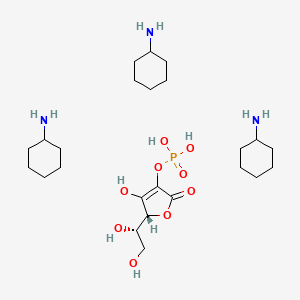

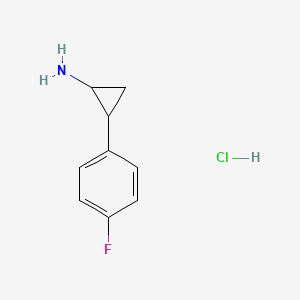



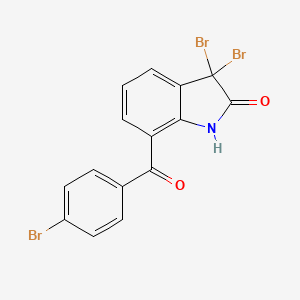
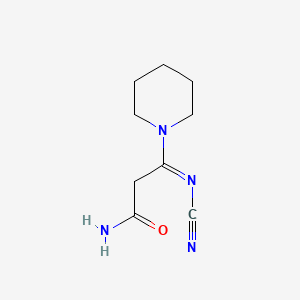
![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)
